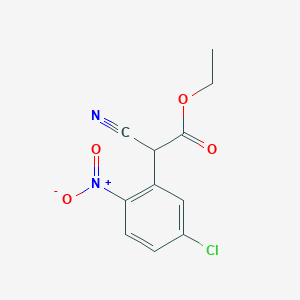

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPYESOIBWIFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-(5-chloro-2-aminophenyl)-2-cyanoacetate.

Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Ethyl 2-(5-Bromo-2-Nitrophenyl)-2-Cyanoacetate (S2i)

- Structure : 5-bromo-2-nitrophenyl substituent.

- Synthesis : Similar to S2h, using 5-bromo-2-nitrobenzoyl chloride as the acid chloride precursor .

- Key Differences :

Ethyl 2-(3-Chlorophenyl)-2-Cyanoacetate

- Synthesis : Likely via analogous methods but starting from 3-chlorobenzoyl chloride.

- The meta-chloro substitution alters steric and electronic profiles compared to para/ortho positions.

Table 1: Halogen-Substituted Analogs

| Compound | Substituents | Molecular Formula | Key Reactivity Features |

|---|---|---|---|

| S2h (5-Cl, 2-NO₂) | 5-Cl, 2-NO₂ | C₁₁H₉ClN₂O₅ | High electrophilicity for SNAr |

| S2i (5-Br, 2-NO₂) | 5-Br, 2-NO₂ | C₁₁H₉BrN₂O₅ | Enhanced cross-coupling potential |

| Ethyl 2-(3-Cl-phenyl) derivative | 3-Cl | C₁₁H₁₀ClNO₂ | Moderate reactivity, steric bulk |

Heteroaromatic Ring Analogs

Ethyl 2-(5-Bromopyridin-2-Ylidene)-2-Cyanoacetate

- Structure : Pyridine ring with 5-bromo substituent (CAS: 103590-10-9) .

- Bromine’s position on pyridine enables regioselective functionalization, useful in medicinal chemistry.

Ethyl 2-(4-Bromopyridin-2-Yl)-2-Cyanoacetate

Table 2: Heteroaromatic Analogs

| Compound | Aromatic System | Substituent | Applications |

|---|---|---|---|

| S2h | Benzene | 5-Cl, 2-NO₂ | Pharmaceutical intermediates |

| 5-Bromo-pyridin-2-ylidene | Pyridine | 5-Br | Ligand design, cross-coupling |

| 4-Bromo-pyridin-2-yl | Pyridine | 4-Br | Coordination chemistry |

Functional Group Variations

Ethyl 2-(Ethoxymethylene)-2-Cyanoacetate

- Structure : Ethoxymethylene group instead of aryl substituent (CAS: 169.18 g/mol) .

- Key Differences :

- The ethoxymethylene group acts as a ketene equivalent, useful in [2+2] cycloadditions.

- Lacks aromaticity, reducing conjugation but increasing flexibility.

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-Cyanoacetate

- Structure: BOC-protected oxyimino group (CAS: 1426821-11-5) .

- Key Differences :

- The BOC group enables temporary protection of reactive sites, critical in peptide synthesis.

- Enhanced stability under acidic conditions compared to S2h.

Table 3: Functional Group Comparisons

| Compound | Functional Group | Key Utility |

|---|---|---|

| S2h | Nitro-chlorophenyl | Electrophilic aromatic substitution |

| Ethoxymethylene derivative | Ethoxymethylene | Cycloaddition reactions |

| BOC-oxyimino derivative | BOC-protected imino | Peptide synthesis |

Biological Activity

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate features a cyano group, a chloro substituent, and a nitro group, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and nitro groups enhance its binding affinity to enzymes and receptors, potentially leading to inhibition of key pathways involved in cancer progression and other diseases.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial in angiogenesis and tumor growth .

- Cytotoxic Effects : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through pathways involving caspase activation .

Anticancer Activity

Research has shown that ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate exhibits promising anticancer activity. For instance, studies on related compounds have demonstrated significant reductions in tumor growth in animal models, indicating the potential for further development as an anticancer agent.

| Compound | Tumor Growth Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | 76% | 35 mg/kg |

| Control Drug | 50% | 35 mg/kg |

The above table illustrates the efficacy of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate compared to standard treatments in reducing tumor size.

Antioxidant Activity

In vivo studies have also highlighted the antioxidant properties of this compound. The sodium salt form has shown potential in reducing oxidative stress markers in models of Ehrlich ascites carcinoma (EAC), suggesting a dual role in both antioxidant defense and anticancer activity .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate on EAC cells. Results indicated significant apoptosis induction, with histopathological examinations revealing improved tissue integrity in treated subjects compared to controls .

- Combination Therapy Research : Another study explored the use of this compound in combination with other cytotoxic agents. The findings suggested enhanced efficacy when used alongside traditional chemotherapeutics, supporting its potential role in combination therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate, and how do reaction conditions influence yield?

Ethyl 2-cyanoacetate derivatives are typically synthesized via multicomponent reactions. For example, a one-pot method involves reacting aromatic aldehydes (e.g., 5-chloro-2-nitrobenzaldehyde) with ethyl 2-cyanoacetate and nucleophiles like S-benzylisothiourea hydrochloride under basic conditions (e.g., NaOH in methanol at 70°C). Yields exceeding 90% are achievable within 30 minutes . Optimization of solvent (e.g., methanol vs. ethanol), temperature, and stoichiometry of reagents is critical. Electron-withdrawing substituents on the aldehyde enhance reactivity due to increased electrophilicity .

Q. How can researchers characterize the purity and structure of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate?

Key analytical methods include:

- IR spectroscopy : Confirm the presence of cyano (-C≡N, ~2215 cm⁻¹) and ester carbonyl (C=O, ~1677 cm⁻¹) groups .

- NMR spectroscopy : H NMR reveals signals for the ethyl ester group (δ 1.26–1.32 ppm for CH, δ 4.27–4.30 ppm for CH) and aromatic protons (δ 7.46–7.48 ppm for substituted phenyl) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 251 for related analogs) and fragmentation patterns validate the molecular formula .

Q. What are the typical applications of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate in heterocyclic synthesis?

This compound serves as a precursor for synthesizing pyrimidines, pyrazines, and thiouracils. For instance, condensation with S-benzylisothiourea hydrochloride yields 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines, which exhibit pharmacological potential . The cyano and ester groups enable cyclization reactions under mild acidic or basic conditions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in photocycloaddition reactions involving ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate?

Regioselective [2+2] cross-photocycloadditions with dienes (e.g., 3,4-dihydro-2H-pyran) require precise control of substrate geometry and reaction conditions. The ortho-(arylethynyl)arylaldehyde moiety in the substrate directs diastereoselectivity, favoring acis-anti-head-to-head products (d.r. = 2/1 to 5/1) due to steric and electronic effects. Solvent polarity and irradiation wavelength (e.g., UV vs. visible light) further modulate selectivity .

Q. What strategies mitigate racemization during peptide coupling or esterification reactions using cyanoacetate derivatives?

Employing coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) minimizes racemization. Boc-Oxyma activates carboxylic acids via stable active esters, enabling equimolar reactions with amines or alcohols under mild conditions (e.g., room temperature, DMF solvent). This method is critical for synthesizing enantiopure pharmaceutical intermediates .

Q. How do crystallographic studies resolve structural ambiguities in ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 and WinGX reveals bond lengths, angles, and disorder. For example, in n-butyl analogs, the pyrazine ring exhibits planarity (r.m.s. deviation = 0.0131 Å), while the alkoxy chain may display positional disorder (occupancy ratio 0.50:0.50). Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?

Discrepancies in yields (e.g., 60–95% for similar reactions) often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or substrate quality. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, catalyst loading). For example, recrystallization from 95% ethanol improves purity but may reduce yield compared to flash chromatography .

Methodological Considerations

Q. What computational tools assist in predicting the reactivity of ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. The nitrophenyl group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attacks. Software like Gaussian or ORCA can simulate reaction pathways .

Q. How do researchers validate the biological activity of derivatives synthesized from this compound?

In vitro assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity) are guided by structural analogs. Pyrazine derivatives show dose-dependent antiplatelet effects (IC values via ADP-induced aggregation assays). Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) further prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.